molecular formula C17H26ClN3O5 B128904 1-(tert-Butylamino)-3-(2-((3-methoxy-1,2,4-oxadiazol-5-yl)methoxy)phenoxy)propan-2-ol hydrochloride CAS No. 158446-41-4

1-(tert-Butylamino)-3-(2-((3-methoxy-1,2,4-oxadiazol-5-yl)methoxy)phenoxy)propan-2-ol hydrochloride

Cat. No. B128904
M. Wt: 387.9 g/mol
InChI Key: IQEOUWNTUSFDSZ-UHFFFAOYSA-N
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Description

The compound "1-(tert-Butylamino)-3-(2-((3-methoxy-1,2,4-oxadiazol-5-yl)methoxy)phenoxy)propan-2-ol hydrochloride" is a chemical entity that appears to be structurally related to beta-adrenergic blockers based on the presence of tert-butylamino and phenoxypropanol moieties. These structural features are commonly found in molecules that interact with beta-adrenergic receptors, which are significant in the treatment of cardiovascular diseases.

Synthesis Analysis

The synthesis of related compounds with tert-butylamino groups has been reported. For instance, the synthesis of 1-tert-butylamino-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalate was achieved from thymol, a naturally occurring agent in Thymus vulgaris L. This synthesis involved the use of isopropylamino and tert-butylamino groups, which are structurally similar to the compound . Additionally, the synthesis of 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties was performed by reacting aryl hydrazides with 3,5-di-tert-butyl 4-hydroxybenzoic acid in the presence of phosphorus oxychloride . This suggests that the synthesis of the compound would likely involve similar reagents and steps, particularly the use of oxadiazole and tert-butyl groups.

Molecular Structure Analysis

The molecular structure of related compounds shows that tert-butyl groups and oxadiazole rings can be incorporated into complex molecules that form specific interactions, such as hydrogen bonds and π-π stacking interactions . These interactions are crucial for the stability and conformation of the molecules, which in turn can affect their biological activity. The presence of a methoxy group and its orientation can also influence the molecular interactions within the crystal structure .

Chemical Reactions Analysis

The chemical reactions involving tert-butylamino groups and oxadiazole rings have not been explicitly detailed in the provided papers. However, the synthesis processes mentioned suggest that these groups are reactive under certain conditions, such as the presence of phosphorus oxychloride . The reactivity of these groups would be essential in forming the final compound, and their interactions with other molecules could be used to predict the compound's behavior in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the structural similarities with beta-adrenergic blockers suggest that it would have properties conducive to interacting with biological membranes and receptors . The presence of tert-butyl and methoxy groups could affect the compound's lipophilicity, which is an important factor in its pharmacokinetic profile. The oxadiazole ring could contribute to the compound's stability and electronic properties, which are relevant for its antioxidant activity, as seen in related compounds .

Scientific Research Applications

Synthesis and Biological Activities

Compounds structurally related to 1-(tert-Butylamino)-3-(2-((3-methoxy-1,2,4-oxadiazol-5-yl)methoxy)phenoxy)propan-2-ol hydrochloride have been extensively studied for their synthesis and biological activities. For example, the synthesis of beta-adrenergic blocking agents from thymol, a naturally occurring agent, has been explored, demonstrating their potential in antagonizing isoprenaline-induced tachycardia and showing beta-adrenergic receptor affinity (Jindal et al., 2003). Such studies highlight the medicinal chemistry efforts in designing and evaluating compounds with specific pharmacological targets.

Antioxidant Properties

Research on the antioxidant activity of 1,2,4-oxadiazole derivatives, like the study conducted by Mallesha et al. (2014), indicates that these compounds can act as radical scavengers, suggesting their potential use in combating oxidative stress (Mallesha et al., 2014). This property is crucial for the development of new therapeutic agents aimed at treating diseases associated with oxidative damage.

Anticonvulsant and Antimicrobial Activities

The chemical framework of 1-(tert-Butylamino)-3-(2-((3-methoxy-1,2,4-oxadiazol-5-yl)methoxy)phenoxy)propan-2-ol hydrochloride is similar to other 1,3,4-oxadiazole derivatives that have shown significant biological activities. For instance, the anticonvulsant potency of certain bisubstituted 1,3,4-oxadiazoles has been documented, providing a basis for the development of new anticonvulsant drugs (Tsitsa et al., 1989). Additionally, the synthesis and evaluation of new oxadiazoles for their antioxidant activity have been explored, with certain derivatives exhibiting significant free-radical scavenging ability, indicating their potential as antioxidant agents (Shakir et al., 2014).

Material Chemistry and Therapeutics

The broad applications of 1,2,4-oxadiazole containing compounds in material chemistry and therapeutics are underscored by their convenient synthesis and diverse biological activities. These compounds' utility in creating materials with specific properties and their role in developing new therapeutic agents highlight the importance of ongoing research in this area (Regueira & Filho, 2012).

properties

IUPAC Name

1-(tert-butylamino)-3-[2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5.ClH/c1-17(2,3)18-9-12(21)10-23-13-7-5-6-8-14(13)24-11-15-19-16(22-4)20-25-15;/h5-8,12,18,21H,9-11H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEOUWNTUSFDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1OCC2=NC(=NO2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20935921
Record name 1-(tert-Butylamino)-3-{2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20935921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Proxodolol

CAS RN

158446-41-4
Record name Proxodolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158446414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(tert-Butylamino)-3-{2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20935921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOLEPRODOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87016Q25GZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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